![molecular formula C13H10N2OS2 B2934882 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole CAS No. 197371-70-3](/img/structure/B2934882.png)

2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

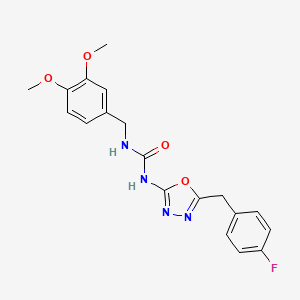

“2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole” is a chemical compound with the molecular formula C13H10N2OS2 . It’s a member of the 1,3,4-oxadiazole family, which are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate . The yields of the synthesized compounds were reported to be between 92% and 96% .Molecular Structure Analysis

The crystal structures of similar compounds show C–H interactions between neighboring molecules . Hirshfeld surface analysis indicates that H…H and H…C/C…H interactions make significant contributions to the crystal packing .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the alkylation of 5-[(4-dimethylamino)-phenyl]-1,3,4-oxadiazole-2-thiol with benzyl chloride or 2-chloro-6-fluorobenzyl chloride .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

This compound is utilized in the development of OLEDs. Its thiophene and oxadiazole moieties contribute to good fluorescent properties with high quantum yield, making it suitable for blue light-emitting materials in OLEDs . The electron-deficient nature of the oxadiazole ring and the conjugated system of thiophene allow for efficient electron transport and hole-blocking capabilities.

Organic Field-Effect Transistors (OFETs)

Due to its high thermal and chemical stability, 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole is a promising candidate for OFET applications. The compound’s ability to form stable thin films is essential for the construction of OFET devices, which are pivotal in flexible electronics .

Photovoltaic Cells

In photovoltaic cells, this compound can be used as an active layer material. Its strong absorption and good charge transport properties enhance the efficiency of solar cells by facilitating the conversion of solar energy into electricity .

Medicinal Chemistry

The structural versatility of 2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole allows for its use in medicinal chemistry. It can be incorporated into small molecule libraries that are screened for biological activity, potentially leading to the discovery of new therapeutic agents .

Multicomponent Reactions (MCRs)

This compound is involved in MCRs, which are efficient for synthesizing complex polyheterocycles. These reactions are valuable in pharmacochemical industries for creating diverse chemical libraries with potential pharmacological applications .

Synthesis of Polyheterocyclic Compounds

2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole: is key in the synthesis of new polyheterocyclic compounds. These compounds have a wide range of applications, including materials science and drug development, due to their modularity and the ability to retain main functional groups while altering structural decorations .

Mechanism of Action

properties

IUPAC Name |

2-benzylsulfanyl-5-thiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-2-5-10(6-3-1)9-18-13-15-14-12(16-13)11-7-4-8-17-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNYXHIMNMZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane](/img/structure/B2934805.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)

![8-allyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934813.png)

![(Z)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2934815.png)

![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2934817.png)

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2934822.png)